molecular formula C12H6ClN5O5 B5104631 7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine CAS No. 5241-44-1

7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine

Cat. No. B5104631
CAS RN: 5241-44-1
M. Wt: 335.66 g/mol
InChI Key: BBTLMDJZQQIWSV-UHFFFAOYSA-N
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Description

7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzoxadiazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine is not fully understood. However, it has been proposed that it acts as a photosensitizer by absorbing light energy and transferring it to molecular oxygen, which then leads to the generation of reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine has been found to have low toxicity in vitro. However, its toxicity in vivo has not been fully evaluated. It has been shown to have a high affinity for metal ions such as copper and iron. It has also been found to have potential antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Another advantage is its potential applications in cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine. One direction is to explore its potential applications in catalysis and material science. Another direction is to evaluate its toxicity in vivo and its potential as a therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its potential antioxidant activity.

Synthesis Methods

The synthesis of 7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine has been achieved using various methods. One of the methods involves the reaction of 3-nitroaniline with chloroacetyl chloride to form 7-chloro-4-nitro-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide. This intermediate is then reacted with ammonium carbonate to form the final product. Another method involves the reaction of 2,4-dinitrophenylhydrazine with 2-chloro-4-nitroaniline to form the intermediate, which is then reacted with ammonium carbonate to form the final product.

Scientific Research Applications

7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for the treatment of cancer. In addition, it has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.

properties

IUPAC Name

7-chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O5/c13-8-5-9(12(18(21)22)11-10(8)15-23-16-11)14-6-2-1-3-7(4-6)17(19)20/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLMDJZQQIWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385480
Record name 7-Chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5241-44-1
Record name 7-Chloro-4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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